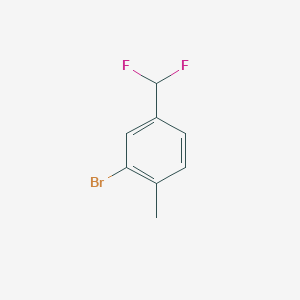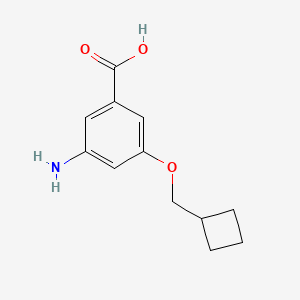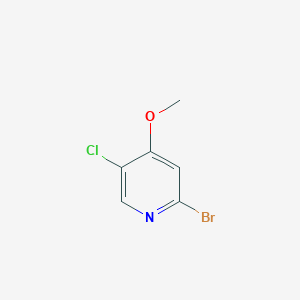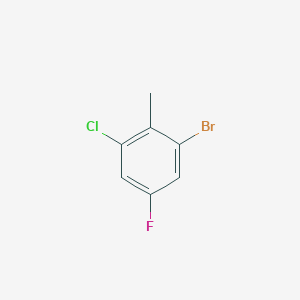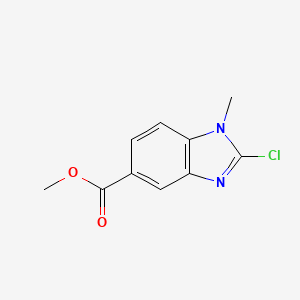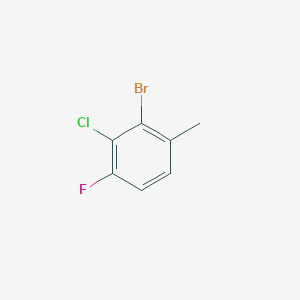
2-Bromo-3-chloro-4-fluoro-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C7H5BrClF It is a halogenated derivative of methylbenzene (toluene), featuring bromine, chlorine, and fluorine atoms substituted at different positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene typically involves multi-step organic reactions. One common method is the halogenation of methylbenzene derivatives. For instance, starting with 4-fluoro-1-methylbenzene, bromination and chlorination can be sequentially performed under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Bromo-3-chloro-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which influence the reactivity of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biphenyl derivatives.
Common Reagents and Conditions
EAS Reactions: Typical reagents include bromine, chlorine, and various electrophiles.
NAS Reactions: Common nucleophiles include hydroxide ions and amines.
Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are used in Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield further halogenated derivatives, while NAS reactions can produce substituted benzene compounds with various functional groups .
科学研究应用
2-Bromo-3-chloro-4-fluoro-1-methylbenzene has several applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. In EAS reactions, the electron-withdrawing halogens stabilize the intermediate carbocation, facilitating substitution . In NAS reactions, the halogens act as leaving groups, allowing nucleophiles to attack the benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chloro-3-fluoro-1-methylbenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic applications .
属性
IUPAC Name |
3-bromo-2-chloro-1-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMEYOOGUEZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
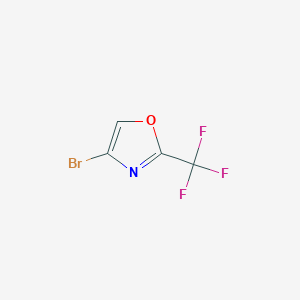
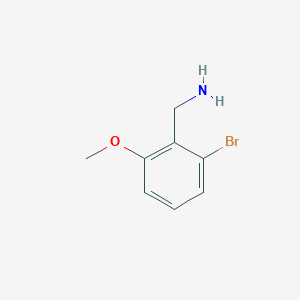
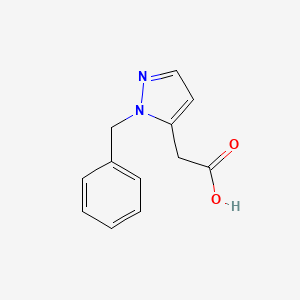
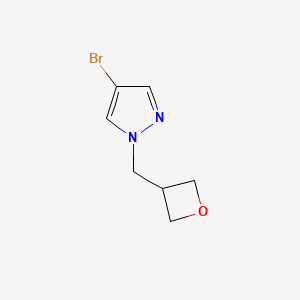
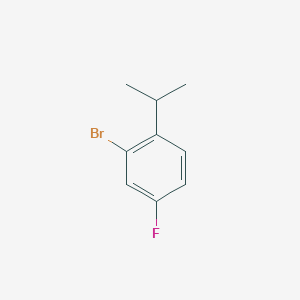
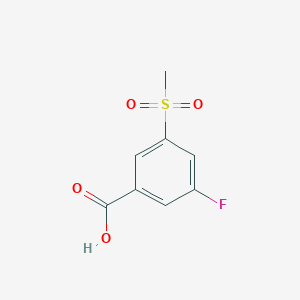
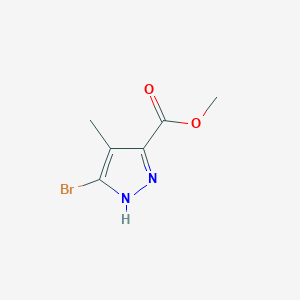
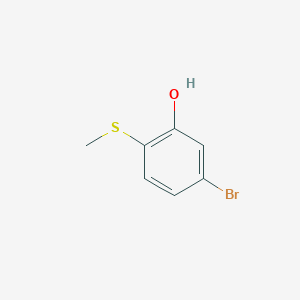
![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone](/img/structure/B7961292.png)
